molecular formula C13H19N3O2 B2497431 N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)pentanamide CAS No. 338416-78-7

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)pentanamide

Cat. No.: B2497431
CAS No.: 338416-78-7
M. Wt: 249.314
InChI Key: SVEGTUDEFQTEHW-UHFFFAOYSA-N
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Description

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)pentanamide: is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)pentanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. For example, anthranilic acid can be reacted with formamide to yield the quinazolinone core.

    Introduction of the Pentanamide Group: The pentanamide group can be introduced by reacting the quinazolinone core with pentanoyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols to form substituted quinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized quinazolinone derivatives.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted quinazolin

Properties

IUPAC Name

N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-2-3-8-11(17)15-13-14-10-7-5-4-6-9(10)12(18)16-13/h2-8H2,1H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEGTUDEFQTEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC2=C(CCCC2)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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